molecular formula C13H17NO B2934443 (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol CAS No. 154819-83-7

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol

Cat. No.: B2934443
CAS No.: 154819-83-7
M. Wt: 203.285
InChI Key: VRJOXKWODDCDBE-UPJWGTAASA-N
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Description

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol is a bicyclic amine-alcohol derivative featuring a benzyl substituent on the nitrogen atom (position 7) and a hydroxyl group at position 2 of the bicyclo[2.2.1]heptane scaffold. Its stereochemistry ((1R,2S,4S)-rel) is critical for its physicochemical and biological properties. This compound is often utilized as a chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or enzymatic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S)-7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJOXKWODDCDBE-XQQFMLRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom in the bicyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the nitrogen atom.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as benzyl halides, alkyl halides, or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Benzyl vs. Boc-Protected Analogs

Compound A : (1R,2S,4S)-Rel-7-Boc-7-azabicyclo[2.2.1]heptan-2-ol (CAS: 154905-36-9)
  • Structure : Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group.
  • Molecular Formula: C₁₁H₁₉NO₃ vs. C₁₃H₁₇NO (benzyl analog).
  • Key Properties :
    • Stability : Boc protection enhances stability during synthetic steps, particularly under basic conditions .
    • Solubility : Increased hydrophobicity compared to the benzyl derivative due to the bulky tert-butyl group.
    • Applications : Preferred as a synthetic precursor for amine deprotection via acidic conditions (e.g., TFA) .
Compound B : (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (CAS: 163513-98-2)
  • Structure : Features a ketone (2-oxo) instead of a hydroxyl group.
  • Molecular Formula: C₁₁H₁₇NO₃.
  • Key Properties: Reactivity: The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the hydroxyl group in the target compound.

Stereochemical and Positional Isomers

Compound C : (1R,4R,7R)-Rel-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol (CAS: 745836-29-7)
  • Structure : Benzyl substituent at position 2 (vs. 7 in the target) and hydroxyl at position 7.
  • Molecular Formula: C₁₃H₁₇NO (identical to the target compound).
  • Key Differences :
    • Stereochemistry : The (1R,4R,7R)-rel configuration alters spatial orientation, impacting receptor binding.
    • Synthetic Utility : Positional isomerism may lead to divergent downstream products in medicinal chemistry .

Heteroatom-Modified Analogs

Compound D : 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., β-lactam antibiotics)
  • Structure : Sulfur replaces a carbon in the bicyclic core (e.g., penicillin derivatives).
  • Key Properties :
    • Biological Relevance : Exhibits antimicrobial activity via β-lactam ring interactions.
    • Stability : Thia-substitution increases ring strain and reactivity compared to all-carbon bicyclic systems .

Data Table: Comparative Analysis

Property Target Compound Compound A (Boc) Compound B (2-oxo) Compound C (Positional Isomer)
Molecular Formula C₁₃H₁₇NO C₁₁H₁₉NO₃ C₁₁H₁₇NO₃ C₁₃H₁₇NO
Molecular Weight (g/mol) 203.28 (calc.) 225.27 211.26 203.28
Key Functional Groups -OH, -N-Benzyl -OH, -Boc -Oxo, -Boc -OH, -N-Benzyl
Synthetic Utility Chiral intermediate Amine protection Ketone reactivity Isomer-specific pathways
Stability Moderate High (Boc-protected) Moderate Moderate

Biological Activity

(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol, a bicyclic compound with a unique structure featuring a benzyl group and a hydroxyl group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 154819-83-7
  • Predicted Boiling Point : 315.2 ± 25.0 °C
  • Density : 1.184 ± 0.06 g/cm³
  • pKa : 14.78 ± 0.20

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that influence cellular pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antinociceptive Activity : Studies have demonstrated that this compound can reduce pain perception in animal models, suggesting potential applications in pain management.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 1: Antinociceptive Activity

A study conducted on mice evaluated the antinociceptive effects of this compound using the formalin test. Results indicated a significant reduction in pain response compared to control groups, supporting its use as a potential analgesic.

Case Study 2: Neuroprotective Effects

In vitro experiments involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased cell death and improved cell viability.

Case Study 3: Antimicrobial Activity

A series of assays were performed to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results highlighted its bactericidal properties, particularly against Staphylococcus aureus and Escherichia coli.

Data Table

Biological ActivityObserved EffectReference
AntinociceptiveSignificant pain reduction
NeuroprotectiveIncreased cell viability
AntimicrobialEffective against S. aureus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via intramolecular cyclization of epoxide precursors, as demonstrated in the synthesis of structurally similar 7-azabicycloheptane derivatives. For example, syn-4-N-methylaminocyclohexane-1,2-epoxide cyclizes to yield exo stereoisomers exclusively under controlled conditions . Alternative routes involve multi-step sequences with platinum oxide catalysts, which improve yields but require careful optimization of catalyst loading and reaction time (e.g., 36% yield achieved vs. <1% in earlier methods) . Stereochemical outcomes are highly dependent on solvent polarity, temperature, and the steric/electronic nature of substituents.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, as shown in studies of exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol . Complementary techniques include nuclear Overhauser effect (NOE) NMR to probe spatial proximity of protons and chiral HPLC for enantiomeric separation. For diastereomers, differential scanning calorimetry (DSC) can identify distinct melting points correlated with stereoisomeric purity.

Q. What standard characterization techniques are used to verify the structural integrity of this bicyclic compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for confirming molecular formula and connectivity. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and benzyl moieties. Polarimetry or circular dichroism (CD) may be employed if enantiomeric purity is critical.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar 7-azabicycloheptane derivatives?

  • Methodological Answer : Yield discrepancies often arise from variations in catalyst activity (e.g., platinum oxide vs. palladium-based systems), purification methods, or intermediate stability. Systematic optimization of reaction parameters (e.g., temperature gradients, solvent selection) is critical. For example, higher yields (36%) were achieved by adjusting catalyst ratios and minimizing side reactions via inert atmosphere conditions . Reproducibility requires rigorous documentation of all variables, including moisture sensitivity of intermediates.

Q. What strategies are effective for introducing functional groups at specific positions without disrupting the bicyclic framework?

  • Methodological Answer : Selective functionalization can be achieved using protecting groups (e.g., BOC for amines) to block reactive sites during derivatization. For instance, BOC-protected analogs of 7-azabicyclo[2.2.1]heptane enable targeted modifications at the hydroxyl or benzyl positions . Microwave-assisted synthesis or flow chemistry may enhance regioselectivity in electrophilic substitution reactions.

Q. How do steric and electronic effects influence the reactivity of substituents on the bicyclic core?

  • Methodological Answer : Steric hindrance from the bicyclic framework often slows nucleophilic attacks at bridgehead positions, while electron-donating groups (e.g., benzyl) enhance stability. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .

Q. What analytical approaches are most effective in distinguishing between exo and endo stereoisomers during synthesis?

  • Methodological Answer : Chiral shift reagents in NMR (e.g., Eu(hfc)3_3) can differentiate diastereomers by inducing distinct splitting patterns. Dynamic NMR experiments at variable temperatures reveal rotational barriers about N–CO or N–NO bonds, as demonstrated in acetylated 7-azabicycloheptane derivatives (barriers reduced by 1.2–6.5 kcal/mol compared to unstrained analogs) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) for related bicyclic amines highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) . Use fume hoods for reactions involving volatile intermediates, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Waste disposal must comply with local regulations for amine-containing compounds.

Data Contradiction Analysis

  • Example : Conflicting reports on the exclusivity of exo isomer formation via cyclization (e.g., vs. earlier low-yield methods) can be resolved by comparing reaction conditions. The use of anhydrous solvents and strict temperature control in likely suppressed side reactions, favoring exo selectivity .

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